molecular formula C10H9NO B2882103 3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 109543-00-2

3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No. B2882103
CAS RN: 109543-00-2
M. Wt: 159.188
InChI Key: ABAPCDWXFHBYPE-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as Chroman, 3,4-Dihydro-2H-1-benzopyran, Benzopyran, and Dihydrobenzopyran .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyran ring attached to a carbonitrile group . The benzopyran ring is a fused ring system that consists of a benzene ring and a pyran ring .

Scientific Research Applications

Heterocyclic System Synthesis

A novel method has been developed for synthesizing a library of pyrano[3,2-c]chromene-3-carbonitrile and benzo[g]chromene-3-carbonitrile derivatives. This method employs a three-component reaction involving 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone with phenylglyoxal monohydrate and a CH-acid like malononitrile. The process is noted for its high atom-economy, efficiency, and mild, metal-free conditions, which simplifies workup and purification processes (Nasri & Bayat, 2018).

Photocycloaddition Reactions

Research into the photocycloadditions of 2H-1-benzopyran-3-carbonitriles to various alkenes and alkenynes has provided insights into the behavior of these compounds under photochemical conditions. These studies have highlighted selective reactions leading to cyclobuta derivatives and other complex molecular structures, offering pathways for novel chemical syntheses (Schwebel & Margaretha, 2000).

Antimicrobial Activity and Docking Studies

The antimicrobial properties of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile have been evaluated, showing promising results against various bacterial and fungal strains. This compound's molecular structure has been confirmed through X-ray diffraction, providing a basis for further investigation into its potential therapeutic applications (Okasha et al., 2022).

Polyheterocyclic System Formation

Studies on the reactivity of 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with active methylene compounds have led to the formation of polyheterocyclic systems. These reactions have unveiled complex tautomerism and provided new derivatives of benzopyrano[2,3-b][1,8]naphthyridine, contributing to the diversity of heterocyclic chemistry (O'callaghan et al., 1996).

properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCDWXFHBYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109543-00-2
Record name 3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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